molecular formula C13H14BrNO2 B6602394 tert-butyl 6-bromo-1H-indole-2-carboxylate CAS No. 1375067-54-1

tert-butyl 6-bromo-1H-indole-2-carboxylate

Cat. No.: B6602394
CAS No.: 1375067-54-1
M. Wt: 296.16 g/mol
InChI Key: XZGVAXMYRSGAQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 6-bromo-1H-indole-2-carboxylate is a brominated indole derivative featuring a tert-butyl ester group at position 2 and a bromine atom at position 6 of the indole scaffold. Its molecular formula is C₁₄H₁₄BrNO₃, with a molecular weight of 324.17 g/mol . The tert-butyl group enhances solubility and acts as a protective moiety for the carboxylate functionality during synthetic processes, while the bromine atom at position 6 enables further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This compound is primarily utilized as an intermediate in pharmaceutical and agrochemical research, particularly in the synthesis of kinase inhibitors and bioactive molecules .

Properties

IUPAC Name

tert-butyl 6-bromo-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)11-6-8-4-5-9(14)7-10(8)15-11/h4-7,15H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGVAXMYRSGAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC2=C(N1)C=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Fischer Indole Synthesis Using Brominated Phenylhydrazines

The Fischer indole synthesis constructs the indole core from phenylhydrazine and carbonyl compounds. For tert-butyl 6-bromo-1H-indole-2-carboxylate, this method begins with 6-bromophenylhydrazine and a ketone derivative. Cyclization under acidic conditions (e.g., HCl/ethanol) yields 6-bromoindole. Subsequent carboxylation at the 2-position is achieved via directed ortho-metalation:

  • Deprotonation : Treat 6-bromoindole with n-butyllithium (-78°C, THF) to deprotonate the N-H group, generating a lithiated intermediate at the 2-position.

  • Carboxylation : Introduce CO₂ to form 6-bromoindole-2-carboxylic acid.

  • Esterification : React the carboxylic acid with tert-butyl chloroformate in the presence of triethylamine to yield the target compound.

Key Challenges :

  • Low temperatures (-78°C) are required to prevent side reactions.

  • Regioselectivity depends on precise lithiation control.

Regioselective Bromination of Pre-Formed Indole-2-Carboxylates

Electrophilic Bromination Directed by the tert-Butyl Ester

This route prioritizes introducing bromine after esterification. The electron-withdrawing tert-butyl ester group directs electrophilic substitution to the meta (6-) position:

  • Esterification : React indole-2-carboxylic acid with tert-butanol under Steglich conditions (DCC, DMAP) to form tert-butyl indole-2-carboxylate.

  • Bromination : Treat the ester with bromine (Br₂) and FeBr₃ in dichloromethane. The ester’s meta-directing effect ensures predominant bromination at the 6-position.

Optimization Data :

StepReagents/ConditionsYield (%)Purity (%)
EsterificationDCC, DMAP, tert-butanol, 25°C, 12h85>95
BrominationBr₂ (1.1 eq), FeBr₃ (0.1 eq), 0°C, 2h7290

Advantages :

  • High regioselectivity (6-bromo >90%).

  • Scalable to multigram quantities.

Industrial-Scale Continuous Flow Synthesis

Friedel-Crafts Acylation in Flow Reactors

Industrial production leverages continuous flow systems to enhance efficiency and safety. This method bypasses traditional batch processing limitations:

  • Friedel-Crafts Acylation : React 6-bromoindole with tert-butyl chloroformate in a microreactor (AlCl₃ catalyst, 50°C, residence time 10 min).

  • In-Line Purification : Integrate scavenger resins to remove aluminum residues.

Process Advantages :

  • 98% conversion in <15 minutes.

  • Reduced waste generation compared to batch methods.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ScalabilityRegioselectivity
Fischer Indole SynthesisCyclization, carboxylation, ester65–70ModerateHigh
Directed BrominationEsterification, bromination72–85HighExcellent
Continuous FlowFriedel-Crafts acylation90–98IndustrialModerate

Insights :

  • The directed bromination route offers the best balance of yield and selectivity for lab-scale synthesis.

  • Flow chemistry is optimal for industrial applications but requires specialized equipment.

Critical Reaction Parameters and Troubleshooting

Bromination Side Reactions

Competing bromination at the 3-position occurs if directing groups are ineffective. Mitigation strategies include:

  • Catalyst Screening : FeBr₃ outperforms AlCl₃ in minimizing 3-bromo byproducts.

  • Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance meta selectivity.

Esterification Challenges

  • Moisture Sensitivity : tert-Butyl chloroformate reacts violently with water. Use anhydrous conditions and molecular sieves.

  • Alternative Reagents : Bis(tert-butyl) dicarbonate (Boc₂O) with DMAP offers milder esterification conditions .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 6-bromo-1H-indole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted indoles depending on the nucleophile used.

    Oxidation Products: Oxidized indole derivatives.

    Reduction Products: Reduced indole derivatives.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

  • Tert-butyl 6-bromo-1H-indole-2-carboxylate is primarily used as an intermediate in the synthesis of complex organic compounds. It facilitates the creation of various indole derivatives, which are crucial in medicinal chemistry due to their diverse biological activities.

Synthetic Routes

  • The synthesis typically involves bromination of an indole precursor followed by esterification. A common method includes reacting 6-bromoindole with tert-butyl chloroformate in the presence of a base like triethylamine.

Reactivity and Transformations

  • This compound can undergo several types of reactions:
    • Substitution Reactions : The bromine atom can be replaced with other nucleophiles, enabling the formation of diverse substituted indoles.
    • Oxidation and Reduction : The indole ring is amenable to oxidation or reduction, leading to functionalized derivatives.
    • Ester Hydrolysis : The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Biological Applications

Biological Activity

  • This compound has shown potential in various biological activities, including:
    • Anticancer Properties : Indole derivatives are known for their ability to inhibit cancer cell proliferation and induce apoptosis through modulation of cell signaling pathways.
    • Antiviral and Antimicrobial Activities : Research indicates that this compound can interact with viral proteins and bacterial enzymes, potentially leading to therapeutic applications against infections.

Mechanism of Action

  • The compound interacts with multiple biological targets, influencing various biochemical pathways. It has been observed to inhibit certain kinases, which play critical roles in cell signaling and metabolic regulation. This inhibition can lead to changes in gene expression and cellular metabolism, making it a candidate for further drug development.

Industrial Applications

Pharmaceutical Development

  • In the pharmaceutical industry, this compound is utilized in the development of new drugs and therapeutic agents. Its ability to serve as a precursor for more complex molecules makes it valuable for synthesizing potential pharmaceuticals.

Agrochemical Synthesis

  • Beyond pharmaceuticals, this compound is also explored for applications in agrochemicals. Its structural features may contribute to the development of new pesticides or herbicides that target specific biological pathways in pests or weeds.

Mechanism of Action

The mechanism of action of tert-butyl 6-bromo-1H-indole-2-carboxylate depends on its specific application. In biological systems, indole derivatives can interact with various molecular targets such as enzymes, receptors, and DNA. The bromine atom and tert-butyl ester group can influence the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Functional Group Variations

The reactivity and applications of indole derivatives are highly dependent on substituent positions and functional groups. Below is a comparative analysis of tert-butyl 6-bromo-1H-indole-2-carboxylate with key analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Position Molecular Formula Key Features Reference
This compound Br, CO₂tBu 6, 2 C₁₄H₁₄BrNO₃ Bromo at 6 (electrophilic site), tert-butyl ester at 2 (protective group)
tert-Butyl 6-bromo-3-formyl-1H-indole-1-carboxylate Br, CO₂tBu, CHO 6, 1, 3 C₁₄H₁₄BrNO₃ Formyl group at 3 (enhances reactivity for nucleophilic additions)
(E)-tert-Butyl 6-(3-(methylsulfonyloxy)propenyl)-1H-indole-1-carboxylate Mesylate, CO₂tBu 6 (propenyl), 1 C₁₇H₂₁NO₅S Mesylate leaving group (facilitates substitution reactions)
tert-Butyl 5-bromo-3-[(E)-2-nitrovinyl]-1H-indole-1-carboxylate Br, CO₂tBu, nitrovinyl 5, 1, 3 C₁₅H₁₅BrN₂O₄ Nitrovinyl group at 3 (electron-withdrawing, impacts conjugation)
Key Observations :

Substituent Position :

  • Bromine at position 6 (as in the target compound) vs. position 5 (e.g., in ’s analog) alters electronic distribution and preferred reaction sites. Position 6 bromination is more common in kinase inhibitor intermediates due to spatial compatibility with binding pockets .
  • The tert-butyl ester at position 2 (target) vs. position 1 () affects steric hindrance and synthetic accessibility. Position 1 esters are more prevalent in literature but may require orthogonal protection strategies .

Functional Group Impact :

  • The formyl group in tert-butyl 6-bromo-3-formyl-1H-indole-1-carboxylate enables condensation reactions, whereas the mesylate in ’s compound serves as a leaving group for nucleophilic substitutions.
  • Nitrovinyl groups () introduce strong electron-withdrawing effects, altering the indole’s π-electron system and reactivity toward cycloadditions .

Pharmacological and Industrial Relevance

  • Drug Intermediate : Brominated indoles are pivotal in synthesizing kinase inhibitors (e.g., JAK/STAT inhibitors). The target compound’s positional isomerism may offer advantages in binding affinity over 1-carboxylate analogs .
  • Agricultural Applications : Mesylate-containing derivatives () are precursors to herbicides, whereas nitrovinyl analogs () have been explored as antifungal agents .

Biological Activity

Tert-butyl 6-bromo-1H-indole-2-carboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and applications based on available research findings.

Chemical Structure and Properties

This compound features an indole core, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of the tert-butyl group enhances its lipophilicity, while the bromine atom introduces potential reactivity sites for further chemical transformations. Its molecular formula is C12H14BrNO2C_{12}H_{14}BrNO_2 with a molecular weight of approximately 296.16 g/mol .

Interaction with Biological Targets

The biological activity of this compound is primarily attributed to its interaction with various enzymes and proteins. It has been shown to inhibit specific kinases, which are crucial for regulating cellular processes such as proliferation and apoptosis. By binding to the active sites of these kinases, this compound can modulate their activity, leading to significant changes in cellular signaling pathways.

Biochemical Pathways Affected

The compound influences several biochemical pathways, including those involved in cell cycle regulation and apoptosis. For instance, it can downregulate genes associated with cell cycle progression, resulting in cell cycle arrest. This property is particularly relevant in cancer research, where controlling cell proliferation is critical.

Anticancer Properties

Research indicates that indole derivatives, including this compound, exhibit anticancer properties. Studies have demonstrated that these compounds can induce apoptosis in cancer cells by modulating key signaling pathways.

Antimicrobial Activity

Indole derivatives have also been studied for their antimicrobial properties. This compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Other Biological Activities

Additionally, this compound may possess antiviral properties and has been explored for its potential use in treating viral infections. The specific mechanisms through which it exerts these effects are still under investigation but are believed to involve interference with viral replication processes .

Case Studies and Research Findings

Several studies have highlighted the biological significance of this compound:

  • Anticancer Activity : A study demonstrated that this compound could significantly inhibit the growth of specific cancer cell lines by inducing apoptosis through the activation of caspase pathways.
  • Antimicrobial Effects : In vitro assays showed that this compound exhibited notable antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the indole structure can enhance or diminish biological activity, providing insights into optimizing derivatives for improved efficacy .

Summary Table of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against bacterial strains
AntiviralPotential inhibition of viral replication

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing tert-butyl 6-bromo-1H-indole-2-carboxylate, and how can intermediates be characterized?

  • Methodology :

  • The synthesis typically begins with bromination of an indole precursor. For example, 5-bromoindole derivatives are formylated using Vilsmeier-Haack conditions (POCl₃/DMF) to introduce a carbonyl group at the 3-position, followed by tert-butoxycarbonyl (Boc) protection .
  • Characterization involves 1H^1 \text{H}/13C^{13} \text{C} NMR to confirm regioselectivity (e.g., distinguishing C2 vs. C3 carboxylation) and mass spectrometry (HRMS) to verify molecular weight. Crystallographic analysis via SHELXL refinement can resolve ambiguities in stereochemistry or substitution patterns .

Q. How can X-ray crystallography be applied to resolve structural ambiguities in brominated indole derivatives?

  • Methodology :

  • Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical for confirming bond angles, torsion angles, and packing interactions. For instance, SHELXL’s robust handling of twinned data or high-resolution datasets ensures accurate refinement of bromine-heavy structures .
  • Visualization tools like ORTEP-3 aid in generating publication-quality thermal ellipsoid plots, highlighting steric effects from the tert-butyl group or halogen bonding .

Advanced Research Questions

Q. What strategies enable functionalization of this compound for cross-coupling reactions?

  • Methodology :

  • The bromine at C6 can undergo Suzuki-Miyaura coupling using palladium catalysts. Prior lithiation (e.g., n-BuLi at −78°C) followed by transmetallation with triisopropyl borate generates a boronate intermediate, as demonstrated in analogous indole systems .
  • Kinetic vs. thermodynamic control must be assessed: steric hindrance from the tert-butyl group may favor C6 coupling over competing C2/C3 reactivity. Monitoring via 1H^1 \text{H} NMR or in situ IR spectroscopy helps optimize reaction progress .

Q. How can computational modeling predict reactivity trends in this compound?

  • Methodology :

  • Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) evaluate electrophilic Fukui indices to identify reactive sites. For brominated indoles, the C6 position often shows higher electrophilicity, aligning with experimental coupling outcomes .
  • Solvent effects (PCM models) and steric parameters (Conolly surface analysis) quantify the tert-butyl group’s impact on transition-state geometries .

Q. How should researchers address contradictions in reported synthetic yields for tert-butyl indole carboxylates?

  • Methodology :

  • Reproducibility checks under inert atmospheres (e.g., argon vs. nitrogen) and strict temperature control (−78°C vs. −40°C) are essential. For example, reports a 97% yield for formylation, but variations in reagent purity (POCl₃ freshness) or workup (ethanol reflux) may cause discrepancies .
  • Statistical Design of Experiments (DoE) can isolate critical factors (e.g., equivalents of n-BuLi, reaction time) to optimize yields .

Safety and Handling Considerations

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Methodology :

  • Brominated indoles require handling in fume hoods with nitrile gloves and lab coats. Spills should be neutralized with inert adsorbents (e.g., vermiculite) and disposed as halogenated waste .
  • First-aid measures: Skin contact mandates immediate washing with soap/water; eye exposure requires 15-minute rinsing with saline. Medical consultation is advised due to potential sensitization risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.